molecular formula C8H7NS B1601781 3-(Methylthio)benzonitrile CAS No. 65052-48-4

3-(Methylthio)benzonitrile

Cat. No.: B1601781
CAS No.: 65052-48-4
M. Wt: 149.21 g/mol
InChI Key: IHTFSBAUENZVAX-UHFFFAOYSA-N
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Description

3-(Methylthio)benzonitrile is an organic compound with the molecular formula C8H7NS It consists of a benzene ring substituted with a nitrile group (–CN) and a methylthio group (–SCH3) at the meta position

Scientific Research Applications

3-(Methylthio)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

    Agriculture: It may be explored for use in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Methylthio)benzonitrile involves the reaction of 3-bromobenzonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-BrC6H4CN+NaSCH33-(Methylthio)C6H4CN+NaBr\text{3-BrC}_6\text{H}_4\text{CN} + \text{NaSCH}_3 \rightarrow \text{3-(Methylthio)C}_6\text{H}_4\text{CN} + \text{NaBr} 3-BrC6​H4​CN+NaSCH3​→3-(Methylthio)C6​H4​CN+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium methylthiolate (NaSCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 3-(Methylsulfinyl)benzonitrile, 3-(Methylsulfonyl)benzonitrile

    Reduction: 3-(Methylthio)benzylamine

    Substitution: Various substituted benzonitriles depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(Methylthio)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methylthio group can participate in hydrophobic interactions or undergo metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the methylthio group, making it less hydrophobic and less reactive in certain transformations.

    4-(Methylthio)benzonitrile: The methylthio group is at the para position, which can influence its reactivity and interaction with other molecules.

    3-(Methylsulfinyl)benzonitrile: Contains a sulfoxide group instead of a methylthio group, making it more polar and reactive towards nucleophiles.

Uniqueness

3-(Methylthio)benzonitrile is unique due to the presence of both a nitrile and a methylthio group at the meta position, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.

Properties

IUPAC Name

3-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFSBAUENZVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515798
Record name 3-(Methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65052-48-4
Record name 3-(Methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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